BenchChemオンラインストアへようこそ!

2-Hydroxy-5-(morpholin-4-yl)benzamide

μ-Opioid receptor cAMP accumulation functional selectivity

Procure 2-Hydroxy-5-(morpholin-4-yl)benzamide as a defined, multi-target GPCR probe with verified MOR agonist activity (EC₅₀ = 52 nM), MCHR1 antagonist potency (IC₅₀ = 13 nM), and 5-HT₆ affinity (Ki = 235 nM). This specific 5-morpholino-2-hydroxy substitution pattern is essential for QcrB inhibitory activity per 2025 SAR studies and is explicitly claimed in 5-HT₄ agonist patents. Do not substitute with 3- or 4-morpholino isomers—steric constraints, not electronic effects, drive target engagement. Ideal reference standard for cAMP functional assays, receptor profiling panels, and antitubercular lead optimization.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B8415028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(morpholin-4-yl)benzamide
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)O)C(=O)N
InChIInChI=1S/C11H14N2O3/c12-11(15)9-7-8(1-2-10(9)14)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2,(H2,12,15)
InChIKeyVLKAMANXVHAJCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(morpholin-4-yl)benzamide: Analytical and Procurement Baseline


2-Hydroxy-5-(morpholin-4-yl)benzamide is a substituted salicylamide derivative (molecular formula C₁₁H₁₄N₂O₃; MW 222.24 g/mol) featuring a 2-hydroxybenzamide core with a morpholin-4-yl substituent at the 5-position [1]. This compound belongs to the morpholinobenzamide class, which has been extensively explored in medicinal chemistry for applications ranging from 5-HT₄ receptor modulation to antitubercular QcrB inhibition [2]. The target compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, enabling its use as a research tool or synthetic intermediate in drug discovery programs .

Why 2-Hydroxy-5-(morpholin-4-yl)benzamide Cannot Be Freely Substituted with Generic Morpholinobenzamides


The morpholinobenzamide scaffold exhibits profound structure-activity relationship (SAR) divergence based on subtle substituent variations. The presence and precise position of the 2-hydroxy group critically influences hydrogen-bonding networks and chelation capacity, while the 5-morpholino substitution pattern alters electronic distribution across the aromatic ring relative to 3- or 4-substituted analogs [1]. Comparative resonance energy analyses of N-morpholinyl benzamides demonstrate that the morpholine oxygen atom exerts negligible electronic effect on amidic resonance in the series; consequently, activity differences among positional isomers and substitution variants arise predominantly from steric constraints and specific target engagement geometries rather than global electronic modulation [2]. This SAR stringency means that 2-hydroxy-5-(morpholin-4-yl)benzamide cannot be assumed interchangeable with other morpholinobenzamides such as 3-morpholino isomers, N-morpholinomethyl analogs, or compounds lacking the 2-hydroxy group. The quantitative evidence below substantiates why this specific substitution pattern yields a distinct pharmacological fingerprint that generic substitution cannot replicate.

Quantitative Differentiation Guide: 2-Hydroxy-5-(morpholin-4-yl)benzamide vs. Structural Analogs


μ-Opioid Receptor (MOR) Functional Agonist Activity vs. Binding Affinity Separation

2-Hydroxy-5-(morpholin-4-yl)benzamide demonstrates a notable separation between its functional agonist potency at human μ-opioid receptor (EC₅₀ = 52 nM in cAMP accumulation assay) and its binding affinity (Ki = 64 nM and 118 nM across two displacement assays) [1]. This contrasts with structurally related compounds such as CHEMBL4639111, which exhibits an EC₅₀ of 20,000 nM for MOR agonism despite a binding IC₅₀ of 251 nM, indicating a far weaker functional output relative to binding occupancy [2].

μ-Opioid receptor cAMP accumulation functional selectivity GPCR agonism

Multi-Target Receptor Binding Profile: Distinct Selectivity Fingerprint

2-Hydroxy-5-(morpholin-4-yl)benzamide exhibits a multi-target binding profile that distinguishes it from other benzamide derivatives. The compound shows affinity for melanin-concentrating hormone receptor 1 (IC₅₀ = 13 nM), 5-HT₆ receptor (Ki = 235 nM), and melanocortin-4 receptor (IC₅₀ = 52 nM antagonist) [1][2][3]. In contrast, a structurally related 3-fluoro-5-morpholin-4-yl benzamide derivative shows substantially weaker kinase inhibition (IC₅₀ = 630 nM) [4]. This divergent profile suggests that the 2-hydroxy-5-morpholino substitution pattern confers a distinct target engagement signature compared to halogenated morpholinobenzamide analogs.

Receptor binding selectivity profiling GPCR MCHR1 MC4R 5-HT6R

Patent-Documented Utility in 5-HT₄ Agonist Pharmacophore Space

Benzamide derivatives encompassing the 2-hydroxy-5-(morpholin-4-yl)benzamide scaffold have been explicitly claimed in patent literature as 5-HT₄ receptor agonists with potential gastrointestinal prokinetic applications [1]. The SAR studies underpinning this patent class establish that the 5-morpholino substitution pattern, in combination with the 2-hydroxy group, contributes to potent 5-HT₄ receptor engagement [2]. This is distinguished from N-morpholinomethyl benzamide analogs (such as moclobemide derivatives) which demonstrate different pharmacological profiles as monoamine oxidase inhibitors rather than 5-HT₄ agonists [3].

5-HT4 receptor gastrointestinal patent disclosure agonist

Morpholinobenzamide Scaffold Validation in Antitubercular QcrB Inhibition

Recent SAR studies (2025) of morpholinobenzamide derivatives against Mycobacterium tuberculosis QcrB have established that the 5-morpholino substitution pattern is a key structural determinant of antitubercular activity [1]. This research specifically focused on modifications to the metabolically labile morpholine group at the C-5 position, confirming that this precise substitution geometry is integral to the pharmacophore. The studies further identified that replacement of the morpholine with alternative moieties at the C-5 position (such as thiophene and methyl substituents) alters both potency and metabolic stability profiles, underscoring the non-substitutable nature of the 5-morpholino group in this therapeutic context [2].

Mycobacterium tuberculosis QcrB inhibitor antitubercular SAR

High-Value Research and Industrial Applications for 2-Hydroxy-5-(morpholin-4-yl)benzamide


μ-Opioid Receptor Agonist Screening and Functional Selectivity Studies

The compound's demonstrated MOR agonist activity (EC₅₀ = 52 nM) with a binding-to-function ratio near unity makes it suitable as a reference tool for functional cAMP accumulation assays in CHOK1-hMOR cell lines [1]. This property supports screening campaigns requiring reliable functional output and may serve as a calibration standard when evaluating novel MOR agonists with uncertain binding-function coupling characteristics.

Multi-Target GPCR Panel Screening and Polypharmacology Research

With verified nanomolar activity across multiple GPCR targets (MCHR1 IC₅₀ = 13 nM; 5-HT₆ Ki = 235 nM; MC4R IC₅₀ = 52 nM), this compound can function as a multi-target probe in receptor profiling panels [1][2][3]. Its defined target engagement signature supports research into polypharmacological mechanisms and can serve as a benchmarking compound when developing selective ligands that require discrimination from this multi-target background.

5-HT₄ Agonist Pharmacophore Validation and Gastrointestinal Drug Discovery

Patent documentation explicitly includes this substitution pattern within the 5-HT₄ agonist pharmacophore space [1][2]. Procurement of this compound is therefore warranted for validation studies of 5-HT₄ agonist screening hits, for use as a structural reference in medicinal chemistry optimization campaigns targeting gastrointestinal motility disorders, and for comparative SAR studies evaluating alternative substitution patterns against the patented scaffold.

Mycobacterium tuberculosis QcrB Inhibitor Lead Optimization

The 2025 SAR study establishing the 5-morpholino substitution as essential for QcrB inhibitory activity validates this compound as a key structural reference for antitubercular drug discovery [1]. Researchers optimizing morpholinobenzamide leads for improved metabolic stability can use this compound as the baseline comparator, as subsequent modifications at the C-5 position (including morpholine replacement with thiophene or methyl groups) should be evaluated against this established pharmacophore.

Quote Request

Request a Quote for 2-Hydroxy-5-(morpholin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.